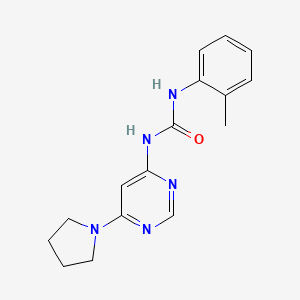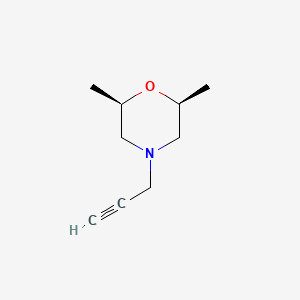![molecular formula C29H29N5O4 B2471967 4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242991-52-1](/img/structure/B2471967.png)
4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds are known for their potential as therapeutic agents and have shown a variety of biological applications .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives consists of two fundamental heterocyclic moieties; triazole and quinazoline . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Several studies have highlighted the synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests potential research applications of related compounds in developing antimicrobial agents.
Anti-inflammatory and Analgesic Activities
Research has also been conducted on derivatives for their potential anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These findings point towards the exploration of related 1,2,4-triazoloquinazoline derivatives in the development of new therapeutic agents for inflammation and pain management.
Antioxidant Activity
Compounds within this chemical family have also been explored for their antioxidant properties. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, indicating the potential of these compounds in antioxidant research (Gilava et al., 2020).
Enzyme Inhibition
The inhibition of specific enzymes has been a significant area of research for these compounds. Raboisson et al. (2003) discovered potent phosphodiesterase type 4 inhibitors within the pyrazolo[1,5-a]-1,3,5-triazine class, demonstrating the utility of related compounds in studying enzyme inhibition for therapeutic applications (Raboisson et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzyl-2-[(3-methoxyphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O4/c1-19(2)16-30-26(35)22-12-13-24-25(15-22)34-28(32(27(24)36)17-20-8-5-4-6-9-20)31-33(29(34)37)18-21-10-7-11-23(14-21)38-3/h4-15,19H,16-18H2,1-3H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFYGBIWWUDXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)OC)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2471884.png)
![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2471891.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2471893.png)


![Triisopropyl[(trimethylsilyl)ethynyl]silane](/img/structure/B2471901.png)
![1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2471902.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide](/img/structure/B2471904.png)
